5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine
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Overview
Description
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is a heterocyclic compound with a unique structure that includes nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine typically involves the reaction of o-phenylenediamine with catechol under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as ferric chloride, which facilitates the formation of the desired product . The reaction conditions often include refluxing in a suitable solvent like benzoic acid .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction environment to ensure high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[2,3-b]phenazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Benzoic acid, methanol, ethanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalino[2,3-b]phenazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydro-5,7,12,14-tetraazapentacene: Another heterocyclic compound with a similar structure but different properties.
Quinoxalino[2,3-b]phenazine: A related compound that shares the core structure but lacks the tetrahydro configuration.
Uniqueness
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is unique due to its tetrahydro configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
162039-67-0 |
---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
5,7,12,14-tetrahydroquinoxalino[2,3-b]phenazine |
InChI |
InChI=1S/C18H14N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-22H |
InChI Key |
GPMMPLGEVWLCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=C(C=C3N2)NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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